Sulfolane

Description

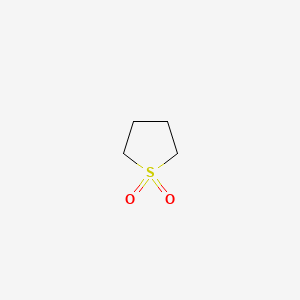

Sulfolane is a member of the class of tetrahydrothiophenes that is tetrahydrothiophene in which the sulfur has been oxidised to give the corresponding sulfone. A colourless, high-boiling (285℃) liquid that is miscible with both water and hydrocarbons, it is used as an industrial solvent, particularly for the purification of hydrocarbon mixtures by liquid-vapour extraction. It has a role as a polar aprotic solvent. It is a sulfone and a member of tetrahydrothiophenes. It derives from a hydride of a tetrahydrothiophene.

sulfolane is a natural product found in Lissoclinum and Batzella with data available.

Structure

3D Structure

Properties

IUPAC Name |

thiolane 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-7(6)3-1-2-4-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXJUTPCZVOIRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027037 | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfolane is a colorless oily liquid with a weak oily odor. Solidifies (freezing point is 79 °F) and sinks on first contact with water, then mixes with water. (USCG, 1999), Liquid; Other Solid, Liquid; mp = 27.4-27.8 deg C; [Merck Index] White solid; [HSDB] Colorless liquid; mp = 26 deg C; [CAMEO] Colorless solid; mp = 27 deg C; [SIDS UNEP] Colorless crystalline solid; mp = 25-28 deg C; [Alfa Aesar MSDS] | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

545 °F at 760 mmHg (USCG, 1999), 285 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

330 °F (USCG, 1999), 177 °C (350 °F) (OPEN CUP) | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Partially miscible with octanes, olefins, naphthenes; miscible with water, Acetone, toluene at 30 °C, Freely soluble in alcohol, soluble in dilute mineral acids | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 86 °F (USCG, 1999) - Denser than water; will sink, 1.2606 at 30 °C/4 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0062 [mmHg], Vapor pressure: 5 mm @ 118 °C, 0.0062 mm Hg at 27.6 °C /Extrapolated/ | |

| Record name | Sulfolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7264 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or creamy white, crystalline powder | |

CAS No. |

126-33-0, 28452-93-9 | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126330 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydrothiophene 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028452939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFOLANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, tetrahydro-, 1,1-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrothiophene 1,1-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5L06AH4G5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

79 °F (USCG, 1999), 27.4-27.8 °C | |

| Record name | SULFOLANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9094 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOLANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/122 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Genesis of a Workhorse Solvent: A Technical History of Sulfolane's Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427), a highly polar, aprotic solvent, has carved an indispensable niche in the chemical industry since its commercial introduction. Its exceptional thermal and chemical stability, coupled with its high solvent capacity for a wide range of compounds, has made it a cornerstone in processes ranging from the purification of natural gas to the extraction of aromatic hydrocarbons. This technical guide delves into the history of sulfolane's discovery and development, providing a comprehensive overview of its synthesis, properties, and seminal applications. Detailed experimental protocols from foundational patents and a timeline of key milestones offer a practical and historical perspective for researchers and professionals in the chemical and pharmaceutical sciences.

A Historical Perspective: From Obscurity to Industrial Prominence

While first mentioned in chemical literature in 1916, sulfolane (tetrahydrothiophene-1,1-dioxide) remained a laboratory curiosity for several decades. The impetus for its commercial development arose in the mid-20th century, driven by the burgeoning petrochemical industry's need for a robust and efficient solvent.

The pioneering force behind sulfolane's industrial emergence was the Shell Oil Company.[1][2][3] Recognizing its potential, Shell embarked on a concerted research and development effort in the 1950s, culminating in the first commercial-scale production in the early 1960s.[4] This period marked a pivotal moment, transforming sulfolane from a chemical footnote into a vital industrial solvent.

The first major commercial application of sulfolane was the Sulfinol process , introduced by Shell in March 1964 at a gas plant in Karnes City, Texas.[2][5] This innovative process utilized a mixture of sulfolane, an alkanolamine, and water to remove acidic gases such as hydrogen sulfide (B99878) (H₂S), carbon dioxide (CO₂), and mercaptans from natural gas streams.[2][5] The success of the Sulfinol process solidified sulfolane's position as a key player in gas sweetening technologies.

Shortly thereafter, sulfolane's exceptional ability to selectively dissolve aromatic hydrocarbons was harnessed in the UOP Sulfolane process for the extraction of benzene, toluene, and xylene (BTX) from refinery streams.[6] This application proved to be a game-changer in the production of high-purity aromatics, essential feedstocks for a vast array of chemical products.

The following diagram illustrates the key milestones in the discovery and development of sulfolane:

The Original Shell Synthesis: A Two-Step Process

The commercial viability of sulfolane was underpinned by an elegant and efficient synthesis route developed by Shell.[2] The process, detailed in patents from the era, involves two primary steps: the formation of 3-sulfolene (B121364) from butadiene and sulfur dioxide, followed by the hydrogenation of 3-sulfolene to sulfolane.

The following diagram illustrates the original Shell synthesis pathway for sulfolane:

Experimental Protocols

The following experimental protocols are based on the descriptions found in early patents and technical literature detailing the Shell process.

Part 1: Synthesis of 3-Sulfolene

Objective: To synthesize 3-sulfolene via the Diels-Alder reaction of 1,3-butadiene and sulfur dioxide.

Materials:

-

1,3-Butadiene

-

Sulfur Dioxide

-

Reaction vessel capable of withstanding moderate pressure

Procedure:

-

A reaction vessel is charged with liquefied 1,3-butadiene and an excess of liquid sulfur dioxide.

-

The vessel is sealed and the temperature is raised to approximately 100-150°C.

-

The reaction is allowed to proceed for a period of 1 to 3 hours, during which the pressure will increase due to the exothermic nature of the reaction.

-

After the reaction period, the vessel is cooled, and the excess unreacted sulfur dioxide and butadiene are vented.

-

The crude 3-sulfolene product, a white crystalline solid at room temperature, is collected.

Part 2: Hydrogenation of 3-Sulfolene to Sulfolane

Objective: To catalytically hydrogenate 3-sulfolene to produce sulfolane.

Materials:

-

Crude 3-sulfolene from Part 1

-

Raney Nickel catalyst

-

Hydrogen gas

-

Solvent (e.g., water or a lower alcohol)

-

Hydrogenation reactor

Procedure:

-

The crude 3-sulfolene is dissolved in a suitable solvent, such as water or a lower alcohol, to create a solution or slurry.[7]

-

The solution and a catalytic amount of Raney Nickel are charged into a hydrogenation reactor.[2]

-

The reactor is pressurized with hydrogen to a pressure of 100 to 300 psig.[7]

-

The mixture is agitated and heated to a temperature of approximately 100 to 150°F.[7]

-

The hydrogenation reaction is typically complete within 3 to 6 hours.[7]

-

Upon completion, the reactor is cooled, and the excess hydrogen is vented.

-

The reaction mixture is filtered to remove the Raney Nickel catalyst.

-

The resulting solution is then subjected to fractional distillation to remove the solvent and any unreacted 3-sulfolene, yielding purified sulfolane.[7]

Quantitative Data: Physical and Chemical Properties of Sulfolane

The utility of sulfolane as an industrial solvent is a direct result of its unique combination of physical and chemical properties. A summary of these key properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₂S | [8] |

| Molecular Weight | 120.17 g/mol | [8] |

| Appearance | Colorless, odorless liquid or solid | [3] |

| Melting Point | 27.5 °C (300.65 K) | [9] |

| Boiling Point | 285 °C (558.15 K) | [8][9] |

| Density (at 30°C) | 1.26 g/cm³ | [10] |

| Flash Point | 165 °C (329 °F) | [2] |

| Autoignition Temperature | 528 °C (982 °F) | [2] |

| Viscosity (at 30°C) | 10.3 cP | [8] |

| Dipole Moment | 4.35 D | [9] |

| Solubility in Water | Miscible | [2] |

| Solubility in Hydrocarbons | Miscible with aromatics; sparingly soluble in paraffins | [3] |

Early Applications: Revolutionizing Gas Treatment and Aromatics Extraction

The initial commercial applications of sulfolane had a profound impact on the petrochemical industry, offering more efficient and cost-effective solutions for purification and separation processes.

The Sulfinol Process

The Sulfinol process, a flagship application of sulfolane, represented a significant advancement in the field of gas sweetening.[5] It operates on the principle of mixed-solvent absorption, where the acidic components of a gas stream are removed by a solvent comprising sulfolane, an alkanolamine (typically diisopropanolamine (B56660) - DIPA), and water.[11]

The key advantages of the Sulfinol process over existing technologies included:

-

Higher acid gas loading capacity: The physical solvency of sulfolane allowed the solvent to absorb more acid gas per unit volume.[11]

-

Lower energy consumption for regeneration: The absorbed acid gases could be stripped from the solvent with less energy input.[12]

-

Effective removal of a broader range of sulfur compounds: The process was adept at removing not only H₂S and CO₂ but also mercaptans and other organic sulfur compounds.[5]

Aromatics Extraction

The high selectivity of sulfolane for aromatic hydrocarbons made it an ideal solvent for their extraction from mixed hydrocarbon streams, a process licensed by Universal Oil Products (UOP).[6] The UOP Sulfolane process typically involves liquid-liquid extraction to separate aromatics from non-aromatic components like paraffins and naphthenes.[13]

The process offered several benefits:

-

High purity of extracted aromatics: The process could achieve aromatic purities exceeding 99.9%.[1]

-

High recovery of aromatics: A very high percentage of the aromatics in the feed could be recovered.

-

Favorable economics: The efficiency of the solvent and the process design led to lower capital and operating costs compared to competing technologies.[6]

The diagram below provides a simplified overview of the UOP Sulfolane process for aromatics extraction.

Conclusion

The discovery and development of sulfolane by Shell in the mid-20th century marked a significant milestone in industrial chemistry. The innovative synthesis process and the subsequent pioneering applications in gas treatment and aromatics extraction established sulfolane as a versatile and indispensable solvent. Its enduring legacy is a testament to the power of targeted research and development in addressing critical industrial challenges. For today's researchers and drug development professionals, the story of sulfolane serves as a compelling example of how a fundamental understanding of chemical properties can lead to transformative technological advancements.

References

- 1. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Sulfolane [liaodongchem.com]

- 4. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. US3928385A - Conversion of sulfolene to sulfolane in the presence of a tertiary amine - Google Patents [patents.google.com]

- 8. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. webqc.org [webqc.org]

- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 11. netl.doe.gov [netl.doe.gov]

- 12. catalysts.shell.com [catalysts.shell.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Sulfolane from Butadiene and Sulfur Dioxide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed examination of the chemical synthesis of sulfolane (B150427), an industrial solvent of significant utility, from the precursor materials 1,3-butadiene (B125203) and sulfur dioxide. The synthesis is a two-step process involving a cheletropic reaction followed by catalytic hydrogenation. This guide covers the reaction mechanisms, experimental protocols, and key process parameters.

Introduction to Sulfolane

Sulfolane, also known as tetramethylene sulfone, is a polar aprotic solvent with the formula (CH₂)₄SO₂. It is a colorless, high-boiling liquid that is miscible with water and hydrocarbons.[1] Originally developed by the Shell Oil Company in the 1960s, sulfolane is widely used as an industrial solvent, particularly for the extractive distillation of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas.[2] Its high thermal stability and chemical resistance make it a valuable medium for various chemical reactions. The most common industrial synthesis route begins with 1,3-butadiene and sulfur dioxide.

Overall Synthesis Pathway

The production of sulfolane from butadiene and sulfur dioxide is a two-stage process:

-

Cheletropic Reaction: 1,3-butadiene reacts with sulfur dioxide in a [4+1] cheletropic cycloaddition to form the intermediate, 3-sulfolene (B121364) (2,5-dihydrothiophene-1,1-dioxide).[3][4]

-

Catalytic Hydrogenation: The double bond in the 3-sulfolene ring is subsequently reduced via catalytic hydrogenation to yield the saturated sulfolane product.[2][5]

Step 1: Synthesis of 3-Sulfolene via Cheletropic Reaction

Reaction Mechanism

The formation of 3-sulfolene is a concerted pericyclic reaction where the two terminal atoms of the conjugated butadiene system form two new sigma bonds to the sulfur atom of sulfur dioxide.[6][7] This reaction is thermally allowed and reversible.[7] The equilibrium favors the formation of the five-membered ring adduct, 3-sulfolene, at temperatures below 100°C.[6] At higher temperatures (above 100-130°C), the reverse reaction, known as a cheletropic elimination, dominates, causing the decomposition of sulfolene back into butadiene and sulfur dioxide.[3][6]

While a competing Diels-Alder pathway is theoretically possible, the cheletropic reaction is favored as it leads to the more thermodynamically stable five-membered sulfone ring.[8][9] To prevent the polymerization of butadiene, small amounts of inhibitors such as hydroquinone (B1673460) or pyrogallol (B1678534) are typically added to the reaction mixture.[3]

Quantitative Data: 3-Sulfolene Synthesis

The following table summarizes typical reaction conditions for the industrial synthesis of 3-sulfolene.

| Parameter | Value | Source(s) |

| Reactants | 1,3-Butadiene, Sulfur Dioxide | [10] |

| Temperature | 65°C to 120°C | [11][12] |

| Pressure | 30 psig to 120 psig (approx. 2 to 8.2 atm) | [11][12] |

| Reaction Time | 30 minutes (at 130°C) to several days (at room temp) | [3] |

| Inhibitor | Hydroquinone or Pyrogallol | [3] |

| Side Products | Polybutadiene, Polysulfone | [10] |

Step 2: Hydrogenation of 3-Sulfolene to Sulfolane

Reaction Mechanism and Catalysis

The conversion of 3-sulfolene to sulfolane is achieved by the catalytic hydrogenation of the carbon-carbon double bond within the sulfolene ring. This is a standard heterogenous catalytic process. The most common catalyst employed historically is Raney nickel.[13] However, research has shown that newer catalysts, such as Ni-B/MgO, can exhibit superior catalytic activity.[2][13]

A key process improvement involves treating the sulfolene mixture with hydrogen peroxide and neutralizing the pH to a range of 5-8 before hydrogenation. This pre-treatment step has been found to significantly improve both the final product yield and the operational lifetime of the catalyst.[2][13]

Quantitative Data: Sulfolane Synthesis (Hydrogenation)

The table below outlines the general conditions for the hydrogenation of 3-sulfolene.

| Parameter | Value / Catalyst | Source(s) |

| Reactant | 3-Sulfolene | [11] |

| Catalyst | Raney Nickel, Ni-B/MgO | [2][13] |

| Pre-treatment | Hydrogen Peroxide, Neutralization to pH 5-8 | [2][13] |

| Solvent | Water, Methanol, or Toluene may be used | [10][12][14] |

| Hydrogen Pressure | Conditions sufficient for hydrogenation | [11] |

| Temperature | Conditions sufficient for hydrogenation | [11] |

Experimental Protocols

Protocol 1: Synthesis of 3-Sulfolene

This protocol is based on established industrial synthesis principles.

-

Reactor Preparation: A high-pressure autoclave reactor is charged with 1,3-butadiene and a polymerization inhibitor (e.g., hydroquinone).[3]

-

Reactant Addition: Liquid sulfur dioxide is introduced into the sealed reactor. An excess of sulfur dioxide is often used.[10]

-

Reaction Conditions: The reactor is heated to a temperature between 65°C and 80°C. The pressure is maintained in the range of 30 to 120 psig.[11] The reaction is allowed to proceed for a sufficient duration to achieve high conversion, which can range from 30 minutes to several hours depending on the temperature.[3]

-

Impurity Removal (Pre-purification): After the reaction, the resulting mixture contains 3-sulfolene, unreacted butadiene, and excess sulfur dioxide.[10] The mixture is transferred to a flash chamber or an impurities removal reactor, where it may be mixed with a solvent (e.g., water, toluene).[10][12] Unreacted sulfur dioxide and butadiene are removed by sparging with an inert gas like nitrogen or by flashing under pressure.[10][11]

Protocol 2: Hydrogenation to Sulfolane

This protocol follows the purification and hydrogenation steps.

-

Pre-treatment (Optional but Recommended): To the impurities-reduced sulfolene mixture, hydrogen peroxide is added, followed by neutralization with a base to a pH of approximately 5-8.[13] This step helps to improve catalyst life and product yield.

-

Catalyst Addition: The treated sulfolene is transferred to a hydrogenation reactor. A hydrogenation catalyst, such as Raney nickel, is added. In some processes, the catalyst is added in several small increments.[11]

-

Hydrogenation: The reactor is pressurized with hydrogen gas to conditions sufficient to effect hydrogenation. The reaction is typically carried out under elevated temperature and pressure.

-

Product Isolation and Purification: After the reaction is complete, the catalyst is removed by filtration. The crude sulfolane is then purified, typically through a series of filters and dehydrators, and finally by vacuum distillation to yield high-purity sulfolane.[5][10]

Mandatory Visualizations

Overall Reaction Pathway

Caption: Overall reaction scheme for the two-step synthesis of sulfolane.

Experimental Workflow

Caption: Logical workflow diagram for the synthesis and purification of sulfolane.

Conclusion

The synthesis of sulfolane from 1,3-butadiene and sulfur dioxide is a robust and well-established industrial process. The core of the synthesis lies in a thermodynamically controlled cheletropic cycloaddition to form 3-sulfolene, followed by a standard catalytic hydrogenation to yield the final saturated product. Key process optimizations, such as the use of polymerization inhibitors and pre-treatment of the intermediate before hydrogenation, are crucial for achieving high yields and ensuring catalyst longevity. The detailed mechanisms and protocols provided in this guide offer a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 3. Sulfolene - Wikipedia [en.wikipedia.org]

- 4. Sulfolane | chemical compound | Britannica [britannica.com]

- 5. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 6. scribd.com [scribd.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Cheletropic reaction - Wikipedia [en.wikipedia.org]

- 9. wiki.kidzsearch.com [wiki.kidzsearch.com]

- 10. openresearch.okstate.edu [openresearch.okstate.edu]

- 11. US5290953A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 12. US5347018A - Process for producing sulfolane compounds - Google Patents [patents.google.com]

- 13. Sulfolane - Wikipedia [en.wikipedia.org]

- 14. CN104788422A - Continuous production method for preparing sulfolane from crude butadiene sulfone - Google Patents [patents.google.com]

Physicochemical Properties of Sulfolane: A Technical Guide for Researchers

An in-depth examination of the temperature-dependent physicochemical properties of sulfolane (B150427), a versatile aprotic solvent widely utilized in the chemical and pharmaceutical industries. This guide provides researchers, scientists, and drug development professionals with essential data, experimental methodologies, and a visual representation of the interplay between temperature and key physical characteristics of sulfolane.

Core Physicochemical Properties of Sulfolane as a Function of Temperature

Sulfolane, with the chemical formula (CH₂)₄SO₂, is a highly polar organosulfur compound known for its exceptional thermal and chemical stability.[1] Its utility as a solvent in extractive distillation, chemical reactions, and various industrial processes stems from its unique physical properties, which are significantly influenced by temperature.[2][3] Understanding these temperature-dependent characteristics is crucial for process optimization, reaction kinetics, and formulation development.

Below is a compilation of key physicochemical data for sulfolane at various temperatures, gathered from multiple scientific sources.

| Temperature (°C) | Density (g/cm³) | Viscosity (mPa·s or cP) | Vapor Pressure (mmHg) | Surface Tension (dyn/cm) |

| 25 | 1.261[4] | - | - | - |

| 30 | 1.2606[5] | 10.34[5] | 0.035 hPa (approx. 0.026 mmHg)[4] | 35.5[5] |

| 86 (°F) / 30 (°C) | 1.26[5] | - | - | - |

| 100 | - | - | 185 Pa (approx. 1.39 mmHg)[6] | - |

| 150 | - | - | 14.53[1] | - |

| 200 | - | - | 85.23[1] | - |

| 250 | - | - | 333.7[1] | - |

Note: The relationship between temperature and these properties is generally inverse; as temperature increases, density, viscosity, and surface tension tend to decrease, while vapor pressure increases significantly.[7][8]

Experimental Protocols for Determining Physicochemical Properties

The accurate determination of sulfolane's physicochemical properties relies on precise experimental methodologies. The following outlines the typical protocols employed for measuring density, viscosity, and vapor pressure.

Density and Viscosity Measurement

A common and accurate method for simultaneously measuring density and viscosity is through the use of a viscodensimeter, such as an Anton Paar SVM 3000 Digital Oscillation U-tube instrument.[7]

Experimental Workflow:

References

- 1. Properties of Sulfolane Quoted in the Literature [sulfolane.cn]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. Sulfolane [chemeurope.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Item - Surface Tension and Viscosity of Ternary Mixtures of NâMethyldiethanolamine + Sulfolane + Water - figshare - Figshare [figshare.com]

A Comprehensive Technical Guide to the Spectroscopic Profile of Pure Sulfolane

Introduction

Sulfolane (B150427), with the chemical formula (CH₂)₄SO₂, is a cyclic sulfone widely utilized as a polar aprotic solvent in various industrial applications, including extractive distillation and chemical reactions.[1] Its unique properties, such as high thermal stability and miscibility with both water and hydrocarbons, make it a solvent of choice in processes like the purification of aromatic compounds.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for quality control, reaction monitoring, and research and development in fields where it is employed. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic data of pure sulfolane, complete with experimental protocols and data summaries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For sulfolane, both ¹H and ¹³C NMR are routinely used for structural confirmation and purity assessment.

¹H NMR Spectroscopy of Sulfolane

In the ¹H NMR spectrum of sulfolane, the chemically equivalent protons on the carbon atoms adjacent to the sulfonyl group (α-protons) and the protons on the carbons further away (β-protons) give rise to distinct signals.

¹³C NMR Spectroscopy of Sulfolane

The ¹³C NMR spectrum of sulfolane is simpler than its proton counterpart, showing two distinct signals corresponding to the two types of carbon atoms in the molecule.

| Spectroscopic Data of Pure Sulfolane | |

| ¹H NMR | |

| Assignment | Chemical Shift (δ) in ppm |

| α-CH₂ | ~3.0 |

| β-CH₂ | ~2.2 |

| ¹³C NMR | |

| Assignment | Chemical Shift (δ) in ppm |

| α-C | ~51.5 |

| β-C | ~22.5 |

| Infrared (IR) Spectroscopy | |

| Assignment | Vibrational Frequency (cm⁻¹) |

| SO₂ asymmetric stretching | ~1300 |

| SO₂ symmetric stretching | ~1140 |

| CH₂ scissoring | ~1450 |

| CH₂ wagging | ~1280 |

| C-S stretching | ~650-700 |

| Raman Spectroscopy | |

| Assignment | Raman Shift (cm⁻¹) |

| SO₂ symmetric stretching | ~1140 |

| Ring breathing mode | ~800-900 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution NMR spectra of sulfolane involves the following steps:

-

Sample Preparation : A small amount of pure sulfolane (typically 5-25 mg for ¹H NMR and a more concentrated solution for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3] The solution should be free of any solid particles to ensure good spectral resolution.[3]

-

Instrument Setup : The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[4] Shimming is performed to optimize the homogeneity of the magnetic field.[4]

-

Data Acquisition : For a ¹H NMR spectrum, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, which is inherently less sensitive, a larger number of scans and a longer relaxation delay may be necessary.[3][4]

-

Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[5]

References

Quantum Chemical Insights into the Molecular Structure of Sulfolane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of sulfolane (B150427), a versatile dipolar aprotic solvent, through the lens of quantum chemical calculations. By leveraging high-level computational methods, we can elucidate the conformational preferences and detailed geometric parameters of the sulfolane molecule, offering crucial insights for its application in chemical research and drug development.

Conformational Landscape of Sulfolane

The five-membered ring of the sulfolane molecule is not planar and exists in puckered conformations to alleviate ring strain. Quantum chemical calculations have consistently shown that sulfolane preferentially adopts a half-chair (C₂) conformation over the slightly higher energy envelope (Cₛ) conformation .[1] The half-chair conformation is the global minimum on the potential energy surface, making it the most populated conformer at room temperature.

Computational Methodology

The geometric parameters and relative energies of the sulfolane conformers presented in this guide were obtained through rigorous quantum chemical calculations. The following protocol outlines a typical computational workflow for such an analysis.

Software and Theoretical Level

The calculations are performed using a standard quantum chemistry software package, such as Gaussian, ORCA, or Spartan. The choice of theoretical method is crucial for obtaining accurate results. A widely used and well-validated approach involves Density Functional Theory (DFT) with a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , paired with a Pople-style basis set, such as 6-31G* . This level of theory provides a good balance between computational cost and accuracy for molecules of this size.

Experimental Protocol: A Step-by-Step Computational Workflow

-

Initial Structure Generation: The starting 3D coordinates for the half-chair (C₂) and envelope (Cₛ) conformers of sulfolane are generated using a molecular modeling program.

-

Geometry Optimization: A geometry optimization is performed for each conformer. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize the total electronic energy of the molecule. The optimization is complete when the forces on all atoms and the change in energy between successive steps fall below a predefined threshold.

-

Frequency Calculation: Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are used to calculate the relative Gibbs free energies of the conformers.

-

-

Energy Analysis: The electronic energies, zero-point energies, and thermal corrections are extracted from the output files of the frequency calculations. The relative energy difference (ΔE) and the relative Gibbs free energy difference (ΔG) between the conformers are then calculated to determine their relative populations.

Quantitative Structural Data

The following tables summarize the key optimized geometrical parameters for the half-chair (C₂) and envelope (Cₛ) conformers of sulfolane, calculated at the B3LYP/6-31G* level of theory.

Table 1: Optimized Bond Lengths (Å) of Sulfolane Conformers

| Bond | Half-Chair (C₂) | Envelope (Cₛ) |

| S1 - C2 | 1.835 | 1.836 |

| S1 - C5 | 1.835 | 1.836 |

| C2 - C3 | 1.542 | 1.541 |

| C3 - C4 | 1.545 | 1.546 |

| C4 - C5 | 1.542 | 1.541 |

| S1 - O6 | 1.472 | 1.472 |

| S1 - O7 | 1.472 | 1.472 |

| C2 - H8 | 1.093 | 1.093 |

| C2 - H9 | 1.093 | 1.093 |

| C3 - H10 | 1.096 | 1.096 |

| C3 - H11 | 1.096 | 1.096 |

| C4 - H12 | 1.096 | 1.096 |

| C4 - H13 | 1.096 | 1.096 |

| C5 - H14 | 1.093 | 1.093 |

| C5 - H15 | 1.093 | 1.093 |

Table 2: Optimized Bond Angles (°) of Sulfolane Conformers

| Angle | Half-Chair (C₂) | Envelope (Cₛ) |

| C5 - S1 - C2 | 95.8 | 95.7 |

| O6 - S1 - O7 | 118.9 | 118.9 |

| S1 - C2 - C3 | 105.2 | 105.3 |

| C2 - C3 - C4 | 106.1 | 106.0 |

| C3 - C4 - C5 | 106.1 | 106.0 |

| C4 - C5 - S1 | 105.2 | 105.3 |

Table 3: Optimized Dihedral Angles (°) of Sulfolane Conformers

| Dihedral Angle | Half-Chair (C₂) | Envelope (Cₛ) |

| C5 - S1 - C2 - C3 | -24.8 | -25.1 |

| S1 - C2 - C3 - C4 | 40.2 | 40.5 |

| C2 - C3 - C4 - C5 | -39.8 | -39.5 |

| C3 - C4 - C5 - S1 | 24.1 | 23.8 |

| C4 - C5 - S1 - C2 | 0.0 | 0.3 |

Conformational Energy Analysis

The relative stability of the sulfolane conformers is a key aspect of its molecular structure. The following table presents the calculated relative electronic energy and Gibbs free energy of the envelope (Cₛ) conformation with respect to the more stable half-chair (C₂) conformation.

Table 4: Relative Energies of the Envelope (Cₛ) Conformer

| Energy Type | Relative Energy (kcal/mol) |

| Electronic Energy (ΔE) | 0.85 |

| Gibbs Free Energy (ΔG) | 0.82 |

The small energy difference confirms that while the half-chair conformation is the global minimum, the envelope conformation is also accessible at room temperature, and a dynamic equilibrium exists between the two.

Visualizing Computational Workflows and Molecular Conformations

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

Quantum chemical calculations provide a powerful tool for understanding the intricate details of the molecular structure of sulfolane. This guide has demonstrated that sulfolane predominantly exists in a half-chair (C₂) conformation, with the envelope (Cₛ) conformation being slightly higher in energy. The detailed structural parameters and energetic data presented herein are invaluable for researchers in medicinal chemistry, materials science, and chemical engineering who utilize sulfolane in their work. A thorough understanding of its conformational preferences is essential for accurately modeling its interactions and reactivity in various chemical environments.

References

"thermodynamic properties of sulfolane-water mixtures"

An In-depth Technical Guide to the Thermodynamic Properties of Sulfolane-Water Mixtures

Introduction

Sulfolane (B150427) (tetramethylene sulfone) is a polar aprotic solvent widely utilized in the chemical industry, particularly for the extraction of aromatic hydrocarbons from hydrocarbon mixtures and for the purification of natural gas.[1][2] Its high stability against strong acids and bases, thermal stability, and high solvency for polarizable intermediates make it a versatile solvent for a wide range of reaction conditions.[3] Sulfolane is miscible with water in all proportions, and the thermodynamic properties of these aqueous mixtures are of critical importance for designing and optimizing industrial processes.[4][5] This guide provides a comprehensive overview of the key thermodynamic properties of sulfolane-water mixtures, details the experimental methodologies used for their determination, and presents quantitative data to aid researchers, scientists, and drug development professionals.

Thermodynamic Properties of Sulfolane-Water Mixtures

The interaction between sulfolane and water molecules leads to non-ideal behavior in their mixtures. This is reflected in properties such as density, viscosity, and excess molar volumes, which deviate from what would be expected from an ideal solution. These deviations are attributed to factors like hydrogen bonding between water and the sulfone group of sulfolane.

Density and Excess Molar Volume

The density of sulfolane-water mixtures has been studied across the entire composition range at various temperatures.[6] From this experimental data, the excess molar volume (VE) can be calculated. VE is a measure of the non-ideal mixing behavior and is calculated as the difference between the actual molar volume of the mixture and the ideal molar volume. For sulfolane-water systems, the excess molar volumes are typically negative across the whole composition range, indicating that the volume of the mixture is less than the sum of the volumes of the pure components.[7] This volume contraction suggests strong intermolecular interactions and efficient packing between sulfolane and water molecules.[7][8]

Table 1: Density (ρ) and Excess Molar Volume (VE) of Sulfolane-Water Mixtures at 303.15 K

| Mole Fraction of Sulfolane (x₁) | Density (ρ) / g·cm⁻³ | Excess Molar Volume (VE) / cm³·mol⁻¹ |

|---|---|---|

| 0.0000 | 0.9956 | 0.0000 |

| 0.1033 | 1.0763 | -0.584 |

| 0.2014 | 1.1278 | -0.891 |

| 0.3056 | 1.1645 | -1.032 |

| 0.5021 | 1.2091 | -0.965 |

| 0.7043 | 1.2388 | -0.651 |

| 0.8957 | 1.2581 | -0.243 |

| 1.0000 | 1.2623 | 0.0000 |

Data adapted from studies on the thermophysical properties of water + sulfolane mixtures.[6]

Viscosity and Excess Viscosity

Viscosity measurements of sulfolane-water mixtures also provide insights into the liquid structure and intermolecular forces.[6] The deviation of the mixture's viscosity from an ideal mixing rule is quantified by the excess viscosity (ηE). For sulfolane-water mixtures, the excess viscosity is generally positive over the entire composition range, indicating that the mixture is more viscous than would be expected ideally. This is often attributed to the formation of hydrogen bonds between water and sulfolane molecules.[6]

Table 2: Viscosity (η) and Excess Viscosity (ηE) of Sulfolane-Water Mixtures at 303.15 K

| Mole Fraction of Sulfolane (x₁) | Viscosity (η) / mPa·s | Excess Viscosity (ηE) / mPa·s |

|---|---|---|

| 0.0000 | 0.8007 | 0.0000 |

| 0.1033 | 1.7821 | 0.8851 |

| 0.2014 | 2.9845 | 1.9921 |

| 0.3056 | 4.1321 | 2.8432 |

| 0.5021 | 5.8912 | 3.8432 |

| 0.7043 | 7.3214 | 3.5123 |

| 0.8957 | 8.5432 | 1.9876 |

| 1.0000 | 9.4500 | 0.0000 |

Data adapted from studies on the thermophysical properties of water + sulfolane mixtures.[6]

Other Thermodynamic Properties

-

Heat Capacity: Measurements of heat capacity for sulfolane-water mixtures have been performed to calculate molar, excess, and apparent molar heat capacities. The trends in these functions are discussed in terms of the specific interactions between the components and the changes induced by sulfolane on the structure of water.[8]

-

Activity Coefficients: The activity coefficients of sulfolane in binary mixtures with water have been estimated, providing information on the deviation from ideal behavior in the vapor-liquid equilibrium of the system.[9]

Experimental Protocols

The determination of thermodynamic properties requires precise and accurate experimental techniques. The following are standard methodologies used in the study of liquid mixtures.

Density Measurement

Density is often measured using a vibrating tube densimeter.[6]

-

Principle: The principle is based on measuring the change in the resonant frequency of a U-shaped glass tube when it is filled with the sample liquid. The frequency of vibration is directly related to the density of the liquid inside the tube.

-

Methodology:

-

The instrument is calibrated using two fluids of known density, typically dry air and pure water.

-

The sample mixture is injected into the thermostated U-tube.

-

The oscillation period of the U-tube is measured electronically.

-

The density of the sample is then calculated from the oscillation period and the calibration constants.

-

Temperature is precisely controlled throughout the measurement using a Peltier thermostat.

-

Viscosity Measurement

Viscosity can be determined using various types of viscometers, such as a rolling ball viscometer or a Stabinger viscometer.[6]

-

Principle (Stabinger Viscometer): This instrument combines the rolling ball principle with a classic Couette-type rotational viscometer. A small, lightweight rotor is housed within a sample-filled tube and is driven by a rotating magnetic field. The speed of the rotor is measured, and due to viscous forces, there is a lag between the rotor's speed and the speed of the rotating field. The dynamic viscosity is determined from this speed difference.

-

Methodology:

-

The viscometer is calibrated with a standard of known viscosity.

-

The sample is introduced into the measuring cell, which is temperature-controlled.

-

The rotational speed of the rotor is measured, and the instrument's software calculates the dynamic viscosity.

-

Simultaneously, a built-in density measuring cell based on the vibrating tube principle allows for the determination of kinematic viscosity.

-

Calorimetry for Heat Capacity

Heat capacity can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry.[10]

-

Principle (DSC): DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Methodology:

-

A known mass of the sample is placed in a sample pan, and an empty pan is used as a reference.

-

Both pans are heated at a constant rate.

-

The differential heat flow to the sample and reference is measured as a function of temperature.

-

The heat capacity of the sample is determined by comparing the heat flow with that of a known standard, such as sapphire.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from mixture preparation to the determination of key thermodynamic properties.

Caption: Workflow for determining thermodynamic properties of sulfolane-water mixtures.

References

- 1. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. webqc.org [webqc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sixty Solvents [chem.rochester.edu]

- 5. Sulfolane - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. Volumes and heat capacities of binary liquid mixtures of water—sulfolane and water—hexamethylphosphotriamide | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

The Dawn of a Superior Solvent: Early Industrial Applications of Sulfolane

References

- 1. www2.gov.bc.ca [www2.gov.bc.ca]

- 2. benchchem.com [benchchem.com]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. Sulfolane - Wikipedia [en.wikipedia.org]

- 5. SULFOLANE - Global Specialty Chemical Co [gs-chemical.com]

- 6. The Synthesis of Sulfolane_Chemicalbook [chemicalbook.com]

- 7. netl.doe.gov [netl.doe.gov]

- 8. Sulfinol | netl.doe.gov [netl.doe.gov]

- 9. scribd.com [scribd.com]

- 10. Page loading... [guidechem.com]

- 11. Aromatic Extraction Unit – Refinery unit [smallrefinery.com]

- 12. scribd.com [scribd.com]

- 13. aec.edu.in [aec.edu.in]

- 14. open.metu.edu.tr [open.metu.edu.tr]

The Pivotal Role of Sulfolane as a Polar Aprotic Solvent in Chemical Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Sulfolane (tetrahydrothiophene-1,1-dioxide) as a highly effective polar aprotic solvent in a diverse range of chemical reactions. Renowned for its exceptional thermal and chemical stability, high polarity, and unique solvating properties, Sulfolane offers significant advantages in both industrial processes and laboratory-scale organic synthesis. This document provides a comprehensive overview of its properties, detailed experimental considerations, and a comparative analysis with other common polar aprotic solvents, supported by quantitative data and visual representations of key chemical pathways and workflows.

Physicochemical Properties of Sulfolane

Sulfolane's utility as a solvent is rooted in its distinct molecular structure, featuring a five-membered ring containing a sulfonyl group. This arrangement imparts a high dipole moment and dielectric constant, rendering it an excellent medium for dissolving polar and polarizable molecules.[1][2] Its key physical and chemical properties are summarized in the table below, alongside those of other common polar aprotic solvents for comparative analysis.

| Property | Sulfolane | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | N-Methyl-2-pyrrolidone (NMP) |

| CAS Number | 126-33-0 | 67-68-5 | 68-12-2 | 872-50-4 |

| Molecular Formula | C₄H₈O₂S | C₂H₆OS | C₃H₇NO | C₅H₉NO |

| Molecular Weight ( g/mol ) | 120.17 | 78.13 | 73.09 | 99.13 |

| Boiling Point (°C) | 285 | 189 | 153 | 202 |

| Melting Point (°C) | 27.5 | 18.5 | -61 | -24 |

| Density (g/mL at 25°C) | 1.261 | 1.100 | 0.944 | 1.028 |

| Dipole Moment (Debye) | 4.7 | 3.96 | 3.82 | 4.09 |

| Dielectric Constant | 43.4 | 47 | 37 | 32 |

| Solubility in Water | Miscible | Miscible | Miscible | Miscible |

The Role of Sulfolane in Key Chemical Reactions

Sulfolane's aprotic nature, meaning it lacks acidic protons, and its high polarity make it particularly well-suited for reactions involving anionic nucleophiles and polarizable transition states. The lone pairs on the oxygen atoms of the sulfonyl group effectively solvate cations, leaving the corresponding anion "naked" and more nucleophilic, thereby accelerating reaction rates.[2][3][4]

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a cornerstone of synthetic organic chemistry, and the choice of solvent is critical to their success. Polar aprotic solvents like Sulfolane are known to significantly enhance the rates of these reactions.[5] The mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[6][7][8]

The high polarity of Sulfolane stabilizes the charged Meisenheimer complex, lowering the activation energy of the reaction. Furthermore, by solvating the cation of the nucleophilic salt, Sulfolane enhances the reactivity of the anionic nucleophile.[4]

Experimental Protocol: General Procedure for SNAr Reaction in Sulfolane

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the aromatic substrate in anhydrous Sulfolane. The typical concentration ranges from 0.1 to 1.0 M.

-

Addition of Nucleophile: Add the nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

-

Addition of Base (if required): For weakly nucleophilic species, a base such as potassium carbonate or triethylamine (B128534) (2.0 equivalents) is often added to facilitate the reaction.[9]

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to 150°C, depending on the reactivity of the substrates. The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and concentrated under reduced pressure.[9]

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired product.[9]

Halogen Exchange (Halex) Reactions

Sulfolane is an excellent solvent for Halex reactions, particularly for the synthesis of fluoroaromatic compounds.[1] In these reactions, a chloride or bromide on an aromatic ring is displaced by fluoride. The high temperatures often required for these reactions are well-tolerated by Sulfolane due to its high boiling point and thermal stability. A suspension of an alkali metal fluoride, such as sodium fluoride, in Sulfolane at temperatures up to 250°C readily facilitates the exchange with various halides.[1]

Polymerization Reactions

Sulfolane serves as a versatile solvent for various polymerization reactions, including the synthesis of polysulfones, polyurethanes, and other high-performance polymers.[10][11] Its ability to dissolve polar monomers and polymers, coupled with its high boiling point, allows for polymerizations to be carried out at elevated temperatures, which can increase reaction rates and lead to higher molecular weight polymers. For instance, in the synthesis of sulfonated poly(ether sulfone) (S-PES), Sulfolane is used as the solvent for the sulfonation reaction with chlorosulfonic acid.[12]

Experimental Protocol: Synthesis of Sulfonated Poly(ether sulfone) (S-PES)

-

Dissolution: In a three-neck flask, 10.6 g of poly(ether sulfone) (PES) is dissolved in 60 g of Sulfolane with stirring until a homogeneous solution is obtained.[12]

-

Addition of Sulfonating Agent: 15.6 g of chlorosulfonic acid is added dropwise to the solution over a period of 30 minutes.[12]

-

Reaction: The reaction mixture is then heated to 100°C and refluxed under a nitrogen atmosphere. Samples can be taken periodically to monitor the degree of sulfonation.[12]

-

Precipitation and Washing: The reaction solution is poured into deionized water to precipitate the sulfonated polymer. The resulting polymer pellets are washed repeatedly with deionized water until the pH is neutral.[12]

-

Drying: The S-PES is dried in a vacuum oven at 70°C for 24 hours.[12]

Industrial Applications of Sulfolane

Sulfolane's unique properties have led to its widespread use in large-scale industrial processes, most notably in the purification of hydrocarbons.

Aromatic Extraction (BTX Extraction)

The Shell Sulfolane process is a key technology for the liquid-liquid extraction of benzene, toluene, and xylene (BTX) from refinery streams.[13][14] Sulfolane exhibits high selectivity and solvency for aromatic hydrocarbons, allowing for their efficient separation from non-aromatic components. The process typically involves an extraction column where the hydrocarbon feed is contacted with the lean Sulfolane solvent. The aromatic-rich solvent is then sent to a recovery column where the aromatics are stripped from the solvent, which is then recycled.[15]

Gas Sweetening (Sulfinol Process)

In the natural gas industry, the Sulfinol process utilizes a mixture of Sulfolane, an alkanolamine (like MDEA or DIPA), and water to remove acidic gases such as hydrogen sulfide (B99878) (H₂S) and carbon dioxide (CO₂) from sour gas streams.[16] Sulfolane acts as a physical solvent, enhancing the absorption capacity of the solvent mixture, particularly for organic sulfur compounds like mercaptans.[17][18] This hybrid solvent system offers advantages such as lower energy consumption for regeneration compared to purely chemical solvent processes.[19]

Conclusion

Sulfolane stands out as a robust and versatile polar aprotic solvent with a unique combination of properties that make it invaluable in both academic research and industrial applications. Its high polarity, aprotic nature, and exceptional stability enable the acceleration of a wide range of chemical reactions, particularly those involving anionic species. While considerations regarding its melting point and potential environmental impact necessitate careful handling and recovery, its superior performance in many contexts solidifies its position as a critical tool for chemists and chemical engineers. The detailed protocols and comparative data presented in this guide are intended to empower researchers and professionals in leveraging the full potential of Sulfolane in their synthetic endeavors.

References

- 1. Reaction Solvent [sulfolane.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Aromatic Extraction [sulfolane.cn]

- 14. onepetro.org [onepetro.org]

- 15. scribd.com [scribd.com]

- 16. Sulfolane - Wikipedia [en.wikipedia.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. openresearch.okstate.edu [openresearch.okstate.edu]

An In-depth Technical Guide to the Solubility of Organic and Inorganic Compounds in Sulfolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide) is a highly polar aprotic solvent renowned for its exceptional thermal and chemical stability.[1][2] Its unique physicochemical properties, including a high dipole moment and dielectric constant, make it a powerful solvent for a wide range of organic and inorganic compounds.[2] This technical guide provides a comprehensive overview of the solubility of various compounds in sulfolane, detailed experimental protocols for solubility determination, and visual representations of key concepts and workflows relevant to researchers, scientists, and professionals in drug development.

Sulfolane's strong solvation capabilities for cations, through the oxygen atoms of the sulfone group, enhance the nucleophilicity of corresponding less-solvated anions, making it a valuable medium for various chemical reactions.[2] It is particularly effective in dissolving aromatic hydrocarbons, which has led to its widespread use in the petrochemical industry for extraction processes.[1][3] In the pharmaceutical and drug development sectors, understanding the solubility of active pharmaceutical ingredients (APIs) and intermediates in sulfolane is crucial for reaction chemistry, purification, and formulation.

Physicochemical Properties of Sulfolane Influencing Solubility

The remarkable solvent properties of sulfolane stem from its distinct molecular structure and resulting physical characteristics.

| Property | Value | Impact on Solubility |

| Molecular Formula | C₄H₈O₂S | |

| Molar Mass | 120.17 g/mol | |

| Appearance | Colorless, oily liquid or solid | Solidifies at room temperature, requiring heating for use as a solvent. |

| Boiling Point | 285 °C (545 °F) | Allows for reactions at elevated temperatures. |

| Melting Point | 27.5 °C (81.5 °F) | Can be inconvenient for room temperature applications. The presence of a small amount of water (e.g., 3%) can significantly depress the freezing point to around 10°C.[4] |

| Density | 1.261 g/cm³ (liquid) | A dense solvent that will form the lower layer in biphasic systems with less dense, immiscible solvents. |

| Dipole Moment | 4.35 - 4.7 D | The high polarity is a key factor in its ability to dissolve polar and polarizable molecules.[2][5] |

| Dielectric Constant | 43.3 - 43.4 | The high dielectric constant facilitates the dissolution of ionic compounds by reducing the electrostatic forces between ions.[2] |

| Solubility in Water | Miscible | Allows for easy removal from reaction mixtures through aqueous extraction.[5] |

Solubility of Organic Compounds in Sulfolane

Sulfolane is an excellent solvent for a wide variety of organic compounds, particularly those with polar or aromatic functionalities. Its selectivity for aromatic over aliphatic hydrocarbons is a cornerstone of its industrial applications.[1][6]

Qualitative Solubility Data

The following table provides a summary of the miscibility of various organic compounds in sulfolane.

| Compound | Solubility in Sulfolane |

| Acetic anhydride | Miscible[7] |

| Acetone | Miscible[7] |

| Acrylonitrile | Miscible |

| Aniline | Miscible |

| Benzene | Miscible[7] |

| n-Butyl alcohol | Miscible |

| Carbon tetrachloride | Miscible |

| Carbon disulfide | Insoluble[7] |

| Cyclohexane | Insoluble[7] |

| Cyclohexanone | Miscible |

| Diethanolamine | Miscible |

| Dioxane | Miscible |

| Dodecyl mercaptan | Insoluble |

| Ethyl acetate | Miscible |

| Ethyl mercaptan | Miscible |

| Ethylene diamine | Miscible |

| Formamide | Miscible |

| Glycerol | Miscible |

| Linseed oil | Miscible |

| Perchloroethylene | 37.5% |

| Pyridine | Miscible[8] |

| Toluene | Miscible[7] |

| Trichloroethylene | Miscible |

| Triethylene glycol | Miscible |

| Urea | Miscible |

| Xylenes (mixed) | Miscible |

Quantitative Solubility Data

Quantitative data for the solubility of organic compounds in sulfolane is less commonly tabulated in a centralized format. The following table presents some available data.

| Compound | Temperature (°C) | Solubility |

| n-Heptane | 30 | 1.3% miscible |

| n-Heptane | 100 | 40% miscible |

| Methyl cyclohexane | 30 | 1.1% miscible |

Solubility of Inorganic Compounds in Sulfolane

The high polarity and dielectric constant of sulfolane suggest it should be a good solvent for many inorganic salts. However, specific solubility data is not as extensively documented as for organic compounds. The strong solvation of cations by sulfolane can promote the dissolution of salts.[2]

Qualitative and Quantitative Solubility Data

| Compound | Solubility in Sulfolane |

| Potassium hydroxide (B78521) (50% aq.) | Insoluble[7] |

| Sodium hydroxide (10% aq.) | Insoluble[7] |

| Sulfuric acid (93%) | Miscible[7] |

| Water | Miscible[7] |

| Potassium fluoride | Low, with a slight increase with temperature.[8] |

Solubility of Gases in Sulfolane